molecular formula C14H10Cl2FNO B5847641 3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide

3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide

Cat. No.: B5847641
M. Wt: 298.1 g/mol
InChI Key: KESYTNYWPRMUOM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms, a fluorine atom, and a methyl group attached to the benzene ring

Properties

IUPAC Name

3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c1-8-2-5-12(17)13(6-8)18-14(19)9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESYTNYWPRMUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-fluoro-5-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For instance, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3,4-Dichloro-N-(2-fluoro-5-methylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    3,4-Dichlorobenzamide: Similar structure but lacks the fluorine and methyl groups.

    2-Fluoro-5-methylbenzamide: Similar structure but lacks the chlorine atoms.

    N-(2-Fluoro-5-methylphenyl)benzamide: Similar structure but lacks the chlorine atoms on the benzene ring.

Uniqueness: 3,4-Dichloro-N-(2-fluoro-5-methylphenyl)benzamide is unique due to the combination of chlorine, fluorine, and methyl substituents on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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